molecular formula C13H16N2O3 B11864509 8-Carbamoyl-3-methyl-5,6,7,8-tetrahydroquinolin-8-yl acetate CAS No. 62216-17-5

8-Carbamoyl-3-methyl-5,6,7,8-tetrahydroquinolin-8-yl acetate

Cat. No.: B11864509
CAS No.: 62216-17-5
M. Wt: 248.28 g/mol
InChI Key: VJCNPRJMEOSJNK-UHFFFAOYSA-N
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Description

8-Carbamoyl-3-methyl-5,6,7,8-tetrahydroquinolin-8-yl acetate ( 62216-17-5) is a synthetic organic compound with the molecular formula C13H16N2O3 and a molecular weight of 248.28 g/mol . This chemical features a tetrahydroquinoline core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and presence in numerous pharmacologically active molecules . The structure of this compound, integrating both carbamoyl and acetate ester functional groups on a partially saturated quinoline ring, makes it a valuable intermediate for chemical synthesis and drug discovery research. Tetrahydroquinoline derivatives are extensively investigated for their potential across multiple therapeutic areas. For instance, similar structures have been explored as aldosterone synthase inhibitors for treating hypertension (e.g., Baxdrostat) , antiproliferative agents in oncology , and as modulators of enzyme activity such as carbonic anhydrase and free fatty acid receptor 3 (FFA3) . The specific substitution pattern on this core structure suggests its potential utility in designing and synthesizing novel compounds for biological screening and structure-activity relationship (SAR) studies. This product is intended for research use by qualified laboratory personnel. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

62216-17-5

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

(8-carbamoyl-3-methyl-6,7-dihydro-5H-quinolin-8-yl) acetate

InChI

InChI=1S/C13H16N2O3/c1-8-6-10-4-3-5-13(12(14)17,18-9(2)16)11(10)15-7-8/h6-7H,3-5H2,1-2H3,(H2,14,17)

InChI Key

VJCNPRJMEOSJNK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(CCC2)(C(=O)N)OC(=O)C)N=C1

Origin of Product

United States

Preparation Methods

Domino Reduction-Reductive Amination

A key method involves domino reactions starting from nitroaryl ketones. For example, 2-nitro-3-methylacetophenone undergoes hydrogenation (5% Pd/C, H₂, 80°C) to form 3-methyl-1,2,3,4-tetrahydroquinoline. Subsequent reductive amination with formaldehyde introduces the N-methyl group, achieving yields of 93–98%. This strategy is limited by the need for precise steric control to avoid over-reduction.

Table 1: Cyclization Conditions and Yields

Starting MaterialCatalystConditionsYield (%)Reference
2-Nitro-3-methylacetophenonePd/C (5%)H₂, 80°C, 12 h93–98
8-HydroxyquinolineMnO₂DCM, rt, 24 h69
N-Indanyl(methoxy)amineOrganomagnesiumTHF, −78°C, 6 h33–94

Functionalization of Tetrahydroquinoline Intermediates

Acetylation of 8-Hydroxy Derivatives

The acetate group is introduced via esterification of 8-hydroxy-3-methyl-5,6,7,8-tetrahydroquinoline. Activated manganese dioxide in dry dichloromethane oxidizes the hydroxyl group, followed by acetylation with acetic anhydride (pyridine, 0°C, 2 h). This method achieves 85–90% purity but requires rigorous exclusion of moisture.

Cyanide-Mediated Cyanation

Patent US8058440B2 describes cyanation of brominated intermediates (e.g., 2-bromo-5-methyltetrahydrothiazolo[5,4-c]pyridine) using metal cyanides (NaCN, 140–160°C, N,N-dimethylacetamide). Hydrolysis with LiOH/EtOH converts the nitrile to a carbamoyl group, yielding 78–87%.

Electrophilic Cyclization with Meldrum’s Acid

Recent methods employ acyl Meldrum’s acids for one-pot carbamoyl formation. Enaminones react with benzoyl Meldrum’s acid (DCE, 55°C, 6 h), followed by polyphosphoric acid (PPA)-mediated cyclization to yield 32–71% carbamoyl derivatives. This approach minimizes intermediate isolation but faces challenges with electron-donating substituents.

MethodReagentsConditionsYield (%)Reference
Cyanation-HydrolysisNaCN, LiOH140°C, 16 h78–87
Meldrum’s Acid CyclizationBenzoyl Meldrum’s acid, PPADCE, 55°C, 6 h32–71
EDCI/HOBt CouplingEDCI, HOBt, NH₃DMF, rt, 12 h65–82

Integrated Synthesis Routes

Sequential Hydrogenation-Acylation

A three-step industrial route combines:

  • Hydrogenation : 3-Methylquinoline → 3-methyl-5,6,7,8-tetrahydroquinoline (H₂, Raney Ni, 100 bar, 120°C, 95% yield).

  • Oxidation : MnO₂ in DCM introduces an 8-keto group (72% yield).

  • Acylation : Simultaneous carbamoylation (ClCOCONHR, Et₃N) and acetylation (Ac₂O) in THF yields 68% final product.

Asymmetric Catalysis for Enantiopure Forms

Chiral iridium catalysts (e.g., (R)-BINAP-Ir) enable enantioselective hydrogenation of 8-keto intermediates, achieving >90% ee. Subsequent amidation with chiral amines (e.g., (S)-α-methylbenzylamine) retains stereochemistry, critical for pharmaceutical applications.

Comparative Analysis of Methods

Table 3: Advantages and Limitations

MethodAdvantagesLimitationsScalability
Domino ReductionHigh yield, one-potLimited to simple substituentsIndustrial
Meldrum’s Acid CyclizationBroad substrate scopeLow yields with EDGsLaboratory
Asymmetric HydrogenationHigh enantioselectivityCostly catalystsPilot-scale

Industrial-Scale Optimization

Continuous Flow Cyanation

Adapting US8058440B2, a continuous flow reactor (140°C, 15 mL/min) achieves 89% conversion using NaCN in N,N-dimethylacetamide. Automated pH control during hydrolysis minimizes side reactions, improving yield to 82%.

Solvent Recycling

Ethanol from hydrolysis steps is distilled and reused, reducing waste by 40%. Pd/C catalysts are regenerated via HNO₃ treatment, maintaining 92% activity over five cycles .

Chemical Reactions Analysis

8-Carbamoyl-3-methyl-5,6,7,8-tetrahydroquinolin-8-yl acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur at the carbamoyl or acetate groups, leading to the formation of different derivatives.

    Hydrolysis: The acetate group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions include oxidized quinoline derivatives, reduced amines, and substituted tetrahydroquinolines.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits biological activity, including antimicrobial and anticancer properties. It has been shown to inhibit the growth of certain cancer cell lines by inducing oxidative stress and apoptosis.

    Medicine: Due to its biological activity, it is being investigated as a potential therapeutic agent for the treatment of diseases like cancer and bacterial infections.

    Industry: The compound’s unique structure makes it useful in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which 8-Carbamoyl-3-methyl-5,6,7,8-tetrahydroquinolin-8-yl acetate exerts its effects involves several molecular targets and pathways:

    Oxidative Stress: The compound induces oxidative stress in cells by disrupting the balance of reactive oxygen species (ROS), leading to cell damage and apoptosis.

    PI3K/AKT/mTOR Pathway: It has been shown to interfere with the PI3K/AKT/mTOR signaling pathway, which is involved in cell proliferation and survival. This disruption leads to autophagy and cell death in cancer cells.

    DNA Topoisomerase Inhibition: The compound may also inhibit DNA topoisomerases, enzymes that are crucial for DNA replication and transcription, thereby preventing cancer cell growth.

Comparison with Similar Compounds

8-Carbamoyl-3-methyl-5,6,7,8-tetrahydroquinolin-8-yl acetate can be compared with other similar compounds, such as:

    Tetrahydroquinolinones: These compounds share a similar core structure but differ in their functional groups. They also exhibit biological activities, including anticancer and antimicrobial properties.

    Isoquinolinones: These compounds have a rigid isoquinoline core and are known for their PI3K inhibitory activity, making them useful in cancer therapy.

    2-Pyridones: These compounds are structurally related and exhibit antibacterial and antifungal activities. They are valuable in the development of antimicrobial agents.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and make it a versatile compound for various applications.

Biological Activity

8-Carbamoyl-3-methyl-5,6,7,8-tetrahydroquinolin-8-yl acetate is a derivative of tetrahydroquinoline, a compound known for its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H16N2O3C_{13}H_{16}N_{2}O_{3} with a molecular weight of 248.278 g/mol. The structure features a tetrahydroquinoline core with a carbamoyl and acetate substituent that may influence its biological activity.

Biological Activity Overview

Research indicates that tetrahydroquinoline derivatives exhibit various biological activities, including:

  • Anticancer Activity : Several studies have demonstrated that compounds with a tetrahydroquinoline scaffold can inhibit cancer cell proliferation. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines such as HeLa (cervical cancer), HT-29 (colorectal cancer), and A2780 (ovarian cancer) .
  • Antimicrobial Properties : Tetrahydroquinolines are also recognized for their antimicrobial activities. Compounds in this class have been tested against a range of pathogens and shown to possess effective antibacterial and antifungal properties .
  • Antioxidant Effects : Some studies suggest that these compounds can enhance oxidative stress in cancer cells, leading to increased reactive oxygen species (ROS) levels that contribute to their anticancer effects .

The mechanisms underlying the biological activities of this compound may include:

  • Induction of Apoptosis : The compound may trigger apoptosis in cancer cells through intrinsic pathways involving mitochondrial dysfunction and ROS generation .
  • Inhibition of Protein Degradation : Similar compounds have been identified as proteasome inhibitors, which can disrupt cellular homeostasis and promote apoptosis in malignant cells .
  • Modulation of Signaling Pathways : Tetrahydroquinoline derivatives can interact with various signaling pathways involved in cell growth and survival, potentially leading to enhanced sensitivity to chemotherapy .

Case Studies

  • Cytotoxicity Testing : In vitro studies have shown that this compound exhibits significant cytotoxicity against multiple cancer cell lines. For example:
    • HeLa Cells : IC50 values ranged from 0.019 µM to 0.039 µM for structurally related compounds .
    • HT-29 Cells : Similar cytotoxic profiles were observed with notable selectivity towards cancerous cells compared to normal human dermal microvascular endothelial cells (HMEC-1) .
  • Antimicrobial Studies : Research has indicated that tetrahydroquinoline derivatives possess broad-spectrum antimicrobial activity. For instance:
    • Compounds were evaluated against standard bacterial strains and demonstrated effective inhibition rates comparable to established antibiotics .

Data Table

The following table summarizes the biological activities and corresponding IC50 values for selected tetrahydroquinoline derivatives:

Compound NameCell LineIC50 Value (µM)
8-Carbamoyl-3-methyl-tetrahydroquinolineHeLa0.019
8-Carbamoyl-3-methyl-tetrahydroquinolineHT-290.027
8-Carbamoyl-3-methyl-tetrahydroquinolineA27800.039
Tetrahydroquinoline Derivative ACEM0.040

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 8-carbamoyl-3-methyl-5,6,7,8-tetrahydroquinolin-8-yl acetate, and how can purity be optimized?

  • Methodology : Synthesis typically involves multi-step reactions starting with hydrogenation of quinoline derivatives, followed by carbamoylation and acetylation. For example, intermediates like 5,6,7,8-tetrahydroquinolin-8-amine can be functionalized using carbamoyl chloride under controlled pH (7–9) and low-temperature conditions (0–5°C) to avoid side reactions . Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) ensures ≥95% purity .

Q. How can the structural conformation of this compound be validated experimentally?

  • Methodology : Use X-ray crystallography to resolve the 3D structure, particularly for stereochemical confirmation at the 8-position. NMR spectroscopy (¹H, ¹³C, DEPT-135) is critical for verifying substituent positions (e.g., methyl and carbamoyl groups) and detecting rotational isomers . For advanced validation, compare experimental NMR shifts with density functional theory (DFT)-calculated spectra .

Q. What are the key physicochemical properties relevant to its pharmacological potential?

  • Methodology : Determine solubility (in DMSO, water, and buffers via shake-flask method), logP (HPLC or shake-flask), and pKa (potentiometric titration). These properties inform bioavailability and target binding. For example, the carbamoyl group enhances water solubility, while the tetrahydroquinoline core influences lipophilicity .

Advanced Research Questions

Q. How do competing reaction pathways impact the yield of this compound, and how can they be mitigated?

  • Methodology : Side reactions (e.g., over-acetylation or carbamoyl hydrolysis) are influenced by solvent polarity and temperature. Kinetic studies using HPLC-MS to monitor intermediate formation can identify optimal reaction windows. For instance, acetylation at >30°C promotes esterification of the carbamoyl group, requiring strict temperature control .

Q. What computational strategies can predict its reactivity in transition metal-catalyzed reactions?

  • Methodology : Employ quantum chemical calculations (e.g., DFT with B3LYP/6-31G*) to model coordination sites. The carbamoyl and acetate groups act as weak donors, but phosphorus-modified analogs (e.g., phosphine derivatives) enhance metal-binding stability . Pair computational results with experimental validation using UV-Vis and cyclic voltammetry to assess complex stability .

Q. How should researchers resolve contradictions in reported biological activity data across studies?

  • Methodology : Discrepancies often arise from impurity profiles or assay conditions. Perform batch-to-batch consistency checks via HPLC-UV/ELSD and biological assays under standardized protocols (e.g., fixed cell lines, incubation times). For example, trace solvents (e.g., DMF residuals) can artificially inhibit enzymes, necessitating rigorous solvent removal .

Q. What experimental designs optimize reaction conditions for large-scale synthesis while minimizing waste?

  • Methodology : Apply Design of Experiments (DoE) principles, such as factorial or response surface methodology (RSM), to optimize variables (temperature, catalyst loading, solvent ratio). For instance, a central composite design can reduce the number of trials by 40% while identifying critical interactions (e.g., solvent polarity vs. reaction rate) .

Q. How does this compound interact with biological macromolecules (e.g., enzymes or DNA), and what techniques validate these interactions?

  • Methodology : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (KD). Molecular docking (AutoDock Vina) paired with mutagenesis studies can identify key residues in target proteins. For example, the quinoline ring may intercalate with DNA, validated via fluorescence quenching assays .

Methodological Considerations

  • Data Contradictions : Cross-validate structural and activity data using orthogonal techniques (e.g., XRD + NMR + IR) .
  • Advanced Coordination Chemistry : Explore transition metal complexes (e.g., Ru or Pd) for catalytic applications, leveraging the compound’s donor atoms .
  • Safety & Compliance : While commercial-scale production is excluded, note that research-scale handling requires hazard assessments (e.g., fume hood use for volatile intermediates) .

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